molecular formula C19H30N2O4 B2840637 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 941959-30-4

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B2840637
CAS No.: 941959-30-4
M. Wt: 350.459
InChI Key: ZKWBQRZKGRMDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a diamide derivative featuring two critical structural motifs:

  • A 1,4-dioxaspiro[4.5]decane moiety, a spirocyclic ketal known for conformational rigidity and stability under acidic conditions .
  • Ethanediamide (oxamide) functionality, enabling hydrogen bonding and coordination with metal ions .

This compound’s synthesis likely involves coupling of cyclohexenylethylamine derivatives with a 1,4-dioxaspiro[4.5]decane-containing carboxylic acid, followed by amidation.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c22-17(20-12-9-15-7-3-1-4-8-15)18(23)21-13-16-14-24-19(25-16)10-5-2-6-11-19/h7,16H,1-6,8-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWBQRZKGRMDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps. One common approach is the palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane, which is obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . The reaction conditions often include the use of a palladium-phosphine precatalyst and various amine nucleophiles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may make it useful in studying biological processes and interactions.

    Medicine: The compound could have potential therapeutic applications, although more research is needed to confirm this.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide exerts its effects is not well-understood. its molecular structure suggests that it could interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Observations :

  • The 1,4-dioxaspiro[4.5]decane group is consistently synthesized via ketalization of cyclohexanone derivatives .
  • Substituents on the spiro ring (e.g., allylamine in S07 vs. ethanediamide in the target compound) dictate solubility and reactivity. The target’s ethanediamide group enhances polarity compared to S07’s aromatic amine .

Diamide Functionality Comparisons

Compound Name Diamide Structure Biological/Physical Properties Reference
Target Compound Ethanediamide (oxamide) High thermal stability, metal coordination
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate Sulfonated diamide Catalytic activity in thioamide synthesis
N-(3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)hexanamide Amide + spirocycle Quorum sensing probe (bioactivity)

Key Observations :

  • The target’s ethanediamide lacks sulfonation or alkylation seen in , reducing acidity but improving hydrolytic stability.
  • Compared to bioactive amides in , the target compound’s lack of propargyl or imidazolidinone groups may limit biological interactions.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohexene moiety and a dioxaspirodecane framework, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight274.35 g/mol
CAS NumberNot yet assigned

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes linked to inflammatory pathways.
  • Receptor Modulation : The structural components may interact with various receptors, possibly influencing neurotransmitter systems.
  • Antioxidant Activity : The presence of dioxaspiro structures is often associated with antioxidant properties, which could mitigate oxidative stress in biological systems.

Biological Activity Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this particular compound.

Case Study 1: Anti-inflammatory Effects
A study examined the anti-inflammatory properties of similar dioxaspiro compounds in vitro, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may exhibit comparable effects.

Case Study 2: Neuroprotective Effects
Research on related compounds indicated neuroprotective effects against oxidative damage in neuronal cell lines. The mechanism was attributed to the modulation of oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of this compound remains largely unexplored; however, analogs have shown promise in various therapeutic areas:

ActivityObserved Effects
AntioxidantModerate to high
Anti-inflammatorySignificant inhibition
NeuroprotectiveProtective against damage

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Suggested areas for future study include:

  • In vivo Studies : To assess the pharmacokinetics and bioavailability.
  • Mechanistic Studies : To clarify specific molecular targets and pathways involved.
  • Clinical Trials : To evaluate safety and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.